molecular formula C11H8BrNOS2 B3060484 (Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one CAS No. 430458-93-8

(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

Cat. No. B3060484
CAS RN: 430458-93-8
M. Wt: 314.2 g/mol
InChI Key: HDNRVWJIEICSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBMT and has a molecular formula of C12H8BrNOS.

Scientific Research Applications

Photodynamic Therapy Applications

The compound and its derivatives show promise in photodynamic therapy (PDT) for cancer treatment. A study on a zinc phthalocyanine substituted with a similar structure revealed its high singlet oxygen quantum yield, making it useful as a Type II photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Compounds like (Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one have been studied for their corrosion inhibition potential. Research shows that similar compounds act as effective inhibitors for mild steel corrosion in acidic mediums, suggesting potential industrial applications (Merimi et al., 2019).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Derivatives of the compound have been assessed for their inhibitory activity against xanthine oxidase and anti-inflammatory effects. One study found that certain derivatives exhibited significant xanthine oxidase inhibitory effects and showed promising anti-inflammatory responses (Smelcerovic et al., 2015).

Spectroscopic and Structural Characterization

Research into the spectroscopic and structural properties of derivatives of (Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one, including studies on their nonlinear optical properties and molecular orbitals, provides insights into their potential technological applications (Haroon et al., 2019).

Antimicrobial Applications

Certain derivatives have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various microbial strains, which suggests potential use in the development of new antimicrobial agents (Deep et al., 2014).

Nematicidal Activity

Derivatives have also been synthesized and evaluated for their nematicidal and antibacterial activity, indicating potential use in agriculture for pest control (Srinivas, Nagaraj, & Reddy, 2008).

properties

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRVWJIEICSRK-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=CC(=CC=C2)Br)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Reactant of Route 2
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(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

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